molecular formula C24H25N5O2 B3562893 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 607385-41-1

6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B3562893
CAS No.: 607385-41-1
M. Wt: 415.5 g/mol
InChI Key: JSKRSYBRLUZRMB-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with functional groups including an imino (-NH), oxo (-C=O), and propan-2-yl substituent at position 6. Its structural complexity suggests applications in medicinal chemistry, though specific biological data are absent in the provided evidence. Crystallographic tools such as SHELXL and SIR97 are critical for resolving its three-dimensional conformation .

Properties

IUPAC Name

6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-15(2)29-20(25)18(23(30)26-12-11-17-9-5-4-6-10-17)14-19-22(29)27-21-16(3)8-7-13-28(21)24(19)31/h4-10,13-15,25H,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKRSYBRLUZRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

607385-41-1
Record name 2-IMINO-1-ISOPROPYL-10-METHYL-5-OXO-N-(2-PHENYLETHYL)-1,5-DIHYDRO-2H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDINE-3-CARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Spirocyclic Benzothiazole Derivatives ()

Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione share a spirocyclic framework but differ in ring size (spiro[4.5] vs. tricyclo[8.4.0.0³,⁸]) and functional groups. Key distinctions:

  • Substituents: The phenylethyl carboxamide group in the target compound may enhance hydrophobic interactions compared to the dimethylamino-phenyl group in the spiro derivatives .

Table 1: Structural Comparison

Feature Target Compound Spirocyclic Analogues ()
Core Structure Tricyclo[8.4.0.0³,⁸] Spiro[4.5]decane
Key Functional Groups Imino, oxo, propan-2-yl, N-(2-phenylethyl) Oxa, dimethylamino-phenyl, benzothiazole
Synthesis Method Likely multi-step cyclization/condensation Condensation of oxa-spiro with benzothiazole amines
Cephalosporin Derivatives ()

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid are β-lactam antibiotics. While both contain bicyclic/tricyclic systems, differences include:

  • Ring System : The target’s tricyclic structure lacks the β-lactam ring critical for cephalosporin activity.
  • Bioactivity : Cephalosporins target bacterial cell walls, whereas the target compound’s pharmacological role remains uncharacterized .

Table 2: Functional Group Impact

Compound Type Key Functional Groups Putative Role
Target Compound N-(2-phenylethyl)carboxamide Lipophilicity enhancement
Cephalosporins () β-lactam, thiadiazole thioether Antibacterial activity via PBP inhibition

Research Findings and Methodological Insights

  • Synthesis : The target compound likely requires advanced cyclization strategies, akin to the multi-step reactions described for spirocyclic derivatives .
  • Structural Analysis : SHELX and SIR97 enable precise refinement of its tricyclic geometry, critical for understanding steric and electronic properties .

Biological Activity

The compound 6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique tricyclic structure and diverse functional groups. This article explores its biological activity, including its potential interactions with biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O3C_{19}H_{23}N_{5}O_{3} with a molecular weight of approximately 369.4 g/mol. The structure features an imino group and various alkyl substituents which contribute to its chemical reactivity and biological activity.

Property Value
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Functional GroupsImino, Carbonyl
Structural FeaturesTricyclic system

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Interaction : The compound may interact with enzymes via hydrogen bonding and hydrophobic interactions, potentially modulating biological pathways relevant to pharmacological effects.
  • Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. The presence of the phenylethyl moiety may enhance its interaction with microbial targets.
  • Potential Applications : It may have applications in drug development targeting various diseases due to its structural uniqueness.

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound exhibit varying degrees of biological activity:

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives related to this compound using agar diffusion methods. Results demonstrated that certain derivatives exhibited potent inhibition against bacterial strains compared to standard antibiotics .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that modifications in the substituents significantly affect biological activity, emphasizing the importance of specific functional groups in enhancing efficacy.
  • Synthesis and Optimization : The synthesis typically involves multiple steps starting from readily available precursors. Optimizing reaction conditions such as temperature and pH is crucial for maximizing yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Reactant of Route 2
Reactant of Route 2
6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

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